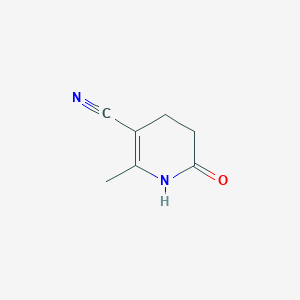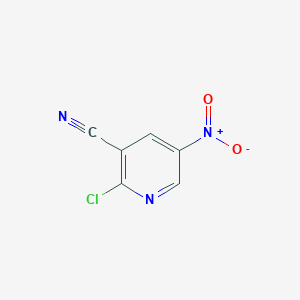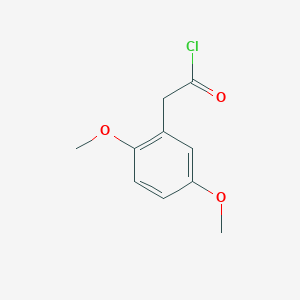
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
The compound is a derivative of methoxyphenol . Methoxyphenols are aromatic organic compounds with a methoxy group and a phenol group . They are used in various applications, including as intermediates in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” were not found, related compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific structural data for “1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” was not found.Wissenschaftliche Forschungsanwendungen
Synthesis of Precursors and Derivatives
- Synthesis of Phosphoryl-3-formylpyrroles: The compound serves as a precursor in synthesizing 4-phosphoryl-3-formylpyrroles, indicating its utility in developing chiral bidentate phosphine ligands, a vital component in catalysis (Smaliy et al., 2013).
Applications in Coordination Chemistry
- Development of Chemosensors: A Schiff-base fluorescent sensor, including a derivative of this compound, demonstrates high selectivity for Al3+ ions in acetonitrile. This highlights its potential in creating sensitive detection systems for specific metal ions (Liu, Yang, & Yan, 2012).
Photophysical and Optoelectronic Properties
- Organic Optoelectronic Applications: Derivatives of the compound have been studied for their photophysical properties, suggesting their suitability in organic optoelectronic applications like organic light-emitting devices (OLEDs) (Hu et al., 2013).
Chemical Structure Analysis
- Hydrogen-Bonding Patterns Study: The structural analysis of derivatives, including 3,5-dimethylpyrrole-2-carbaldehydes, contributes to understanding hydrogen-bonding patterns in crystal structures, vital for designing molecules with desired properties (Senge & Smith, 2005).
Computational Chemistry
- Quantum Chemical Calculations: Derivatives of the compound have been synthesized and analyzed using quantum chemical calculations, providing insights into molecular interactions and electronic properties. This is crucial for predicting chemical behavior and designing new compounds (Singh, Rawat, & Sahu, 2014).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-4-6-14(17-3)7-5-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDNVFPUFIPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346810 | |
| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
347331-30-0 | |
| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)








